molecular formula C11H15BrFN B13257467 N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine

N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine

Cat. No.: B13257467
M. Wt: 260.15 g/mol
InChI Key: IOJPFNKMZUEGMO-UHFFFAOYSA-N
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Description

N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine is an organic compound that features a benzylamine structure with bromine and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with 2-methylpropan-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and binding properties. The combination of bromine and fluorine atoms provides a distinct electronic environment that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3

InChI Key

IOJPFNKMZUEGMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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